(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol

Overview

Description

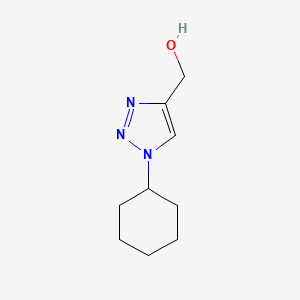

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a cyclohexyl group attached to a triazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, a cyclohexyl azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an aqueous medium at room temperature, providing high yields and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

Oxidation: Cyclohexyl-1H-1,2,3-triazol-4-ylmethanal or cyclohexyl-1H-1,2,3-triazol-4-ylmethanoic acid.

Reduction: Dihydrotriazole derivatives.

Substitution: Cyclohexyl-1H-1,2,3-triazol-4-ylmethyl halides or amines.

Scientific Research Applications

Chemistry

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol serves as an important intermediate in organic synthesis. Its triazole ring structure allows for various chemical modifications, leading to the development of more complex molecules.

Key Applications :

- Synthesis of Triazole Derivatives : Utilized as a precursor for synthesizing other triazole derivatives with enhanced biological activities.

- Catalysis : Acts as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metals.

Biology

The compound exhibits significant biological activity that makes it a subject of interest in pharmacological studies.

Biological Activities :

- Antimicrobial Properties : Studies have shown that triazole compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that triazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as breast and lung cancer cells.

Medicine

The therapeutic potential of this compound is being explored for various medical applications.

Therapeutic Insights :

- Antiviral Activity : Some studies suggest that triazole compounds may exhibit antiviral properties by interfering with viral replication mechanisms.

Industry

In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials.

Industrial Uses :

-

Polymer Development : The compound's unique chemical properties make it suitable for developing new polymers and coatings.

Application Type Description Specialty Chemicals Used in the production of advanced materials

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives, including this compound, demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to non-chlorinated counterparts. This highlights the compound's potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro investigations into the anticancer properties revealed that derivatives containing chloromethyl groups could effectively inhibit tumor growth in xenograft models. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

- (1-methyl-1H-1,2,3-triazol-4-yl)methanol

- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Comparison: (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s biological activity and its interactions with molecular targets. Compared to other triazole derivatives, the cyclohexyl group may enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design and development .

Biological Activity

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a cyclohexyl group attached to a triazole ring with a hydroxymethyl functional group. The triazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing triazole structures can exhibit significant anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that related triazole compounds can induce G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Anticancer Activity of Triazole Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| ZQL-4c | MCF-7 | 52 | Induces apoptosis via Notch-AKT signaling inhibition |

| 4j | Pancreatic Cancer | Not specified | HDAC inhibition leading to cell cycle dysregulation |

Enzyme Inhibition

The mechanism of action for this compound may involve enzyme inhibition. Triazoles are known to interact with various enzymes through competitive or non-competitive mechanisms, potentially modulating metabolic pathways relevant to cancer and other diseases .

Antimicrobial Activity

Triazole compounds have also been explored for their antimicrobial properties. Studies suggest that certain derivatives possess activity against various bacterial strains, indicating potential for use as antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves the cycloaddition reaction of azides with alkynes under copper(I) catalysis (CuAAC). This method is favored due to its efficiency and the mild reaction conditions required.

Table 2: Synthesis Conditions for Triazole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| CuAAC | Room Temp | 80 |

| Microwave | 60 °C | 93 |

Study on Anticancer Activity

A study published in Frontiers in Chemistry evaluated the anticancer effects of triazole derivatives. It was found that modifications to the triazole ring significantly enhanced potency against pancreatic cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Investigation into Enzyme Interaction

Another investigation focused on the interaction of triazole compounds with histone deacetylases (HDACs). The results indicated that specific substitutions on the triazole ring could lead to increased selectivity and potency against different HDAC isoforms, suggesting potential therapeutic applications in epigenetic regulation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using cyclohexyl azide and propargyl alcohol. Key parameters include:

- Catalyst system : Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate to reduce Cu(II) to Cu(I) .

- Solvent and temperature : Polar solvents (e.g., methanol, water) at 25–60°C to balance reactivity and byproduct formation .

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the triazole product .

Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structure of this compound?

- NMR : ¹H NMR reveals the cyclohexyl group’s multiplet (~1.0–2.0 ppm) and the triazole proton as a singlet (~7.5–8.5 ppm). ¹³C NMR confirms the triazole carbons (120–150 ppm) and the hydroxymethyl group (~55–60 ppm) .

- X-ray crystallography : Single crystals grown via slow evaporation (e.g., in methanol/water) can be analyzed using SHELX programs for structure refinement. Hydrogen bonding and crystal packing interactions are critical for stability .

Q. What biochemical assays are suitable for preliminary evaluation of this compound’s tubulin polymerization inhibition activity?

- In vitro tubulin polymerization assays : Monitor absorbance changes (350 nm) in purified tubulin solutions treated with varying compound concentrations. Paclitaxel and colchicine serve as positive/negative controls .

- Cell cycle analysis : Flow cytometry (propidium iodide staining) detects G2/M phase arrest in cancer cell lines (e.g., BT-474), corroborating microtubule disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s anticancer potency?

- Modifications : Introduce substituents on the cyclohexyl ring (e.g., halogens, hydroxyl groups) to enhance hydrophobic interactions with tubulin’s colchicine-binding site .

- Biological evaluation : Compare IC₅₀ values across cancer cell lines (e.g., breast, lung) and assess resistance profiles using P-glycoprotein-overexpressing models .

Q. What strategies resolve discrepancies in cytotoxicity data between different studies?

- Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound purity (HPLC ≥95%) .

- Mechanistic validation : Cross-validate results with orthogonal assays (e.g., immunofluorescence for microtubule integrity) to confirm on-target effects .

Q. How can computational methods guide the optimization of binding affinity to tubulin?

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound and tubulin (PDB ID: 1SA0). Focus on hydrogen bonds with β-tubulin residues (e.g., Val181, Asn258) .

- Free energy calculations : MM-PBSA/GBSA analyses quantify binding energy contributions of specific substituents .

Q. What experimental approaches mitigate copper catalyst interference in biological assays post-synthesis?

- Purification : Chelating resins (e.g., Chelex 100) or dialysis remove residual Cu(I) .

- Alternative catalysts : Explore Ru- or strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free synthesis .

Q. Methodological Notes

- Synthesis : Optimize CuAAC conditions to minimize side products (e.g., diastereomers) .

- Crystallography : Use SHELXL for high-resolution refinement, particularly for hydrogen atom positioning .

- Biological assays : Include vehicle controls (e.g., DMSO) to account for solvent effects on tubulin polymerization .

Properties

IUPAC Name |

(1-cyclohexyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEKBJHHSKPZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.